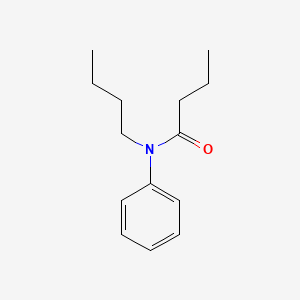![molecular formula C8H14N2O7 B14730904 2-[Carboxymethyl-[2-[carboxymethyl(hydroxy)amino]ethyl]amino]acetic acid CAS No. 4896-78-0](/img/structure/B14730904.png)
2-[Carboxymethyl-[2-[carboxymethyl(hydroxy)amino]ethyl]amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Carboxymethyl-[2-[carboxymethyl(hydroxy)amino]ethyl]amino]acetic acid is a complex organic compound known for its chelating properties. It is widely used in various scientific and industrial applications due to its ability to bind metal ions effectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Carboxymethyl-[2-[carboxymethyl(hydroxy)amino]ethyl]amino]acetic acid typically involves the reaction of ethylenediamine with chloroacetic acid under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amine groups of ethylenediamine attack the carbon atoms of chloroacetic acid, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors where ethylenediamine and chloroacetic acid are mixed in the presence of a suitable solvent. The reaction mixture is heated to facilitate the reaction, and the product is subsequently purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
2-[Carboxymethyl-[2-[carboxymethyl(hydroxy)amino]ethyl]amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[Carboxymethyl-[2-[carboxymethyl(hydroxy)amino]ethyl]amino]acetic acid is utilized in various scientific research fields:
Chemistry: Used as a chelating agent to bind metal ions in analytical chemistry and synthesis.
Biology: Employed in biochemical assays to remove metal ions that may interfere with biological processes.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent for metal poisoning.
Industry: Applied in water treatment processes to sequester metal ions and prevent scale formation.
Mechanism of Action
The compound exerts its effects primarily through chelation, where it forms stable complexes with metal ions. This process involves the donation of electron pairs from the nitrogen and oxygen atoms in the compound to the metal ions, effectively binding them and preventing their participation in unwanted reactions.
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another well-known chelating agent with similar properties but a different molecular structure.
Diethylenetriaminepentaacetic acid (DTPA): A chelating agent with a higher affinity for certain metal ions compared to 2-[Carboxymethyl-[2-[carboxymethyl(hydroxy)amino]ethyl]amino]acetic acid.
Uniqueness
This compound is unique due to its specific binding properties and the stability of the complexes it forms. Its ability to chelate a wide range of metal ions makes it versatile for various applications in research and industry.
Properties
CAS No. |
4896-78-0 |
|---|---|
Molecular Formula |
C8H14N2O7 |
Molecular Weight |
250.21 g/mol |
IUPAC Name |
2-[carboxymethyl-[2-[carboxymethyl(hydroxy)amino]ethyl]amino]acetic acid |
InChI |
InChI=1S/C8H14N2O7/c11-6(12)3-9(4-7(13)14)1-2-10(17)5-8(15)16/h17H,1-5H2,(H,11,12)(H,13,14)(H,15,16) |
InChI Key |
UXXSTGZWGMCKSH-UHFFFAOYSA-N |
Canonical SMILES |
C(CN(CC(=O)O)O)N(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,6-Trimethyl-1-oxaspiro[2.5]octane](/img/structure/B14730826.png)
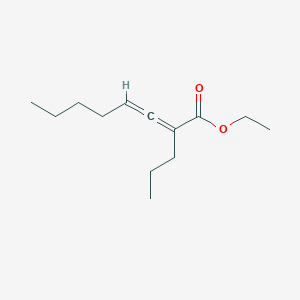
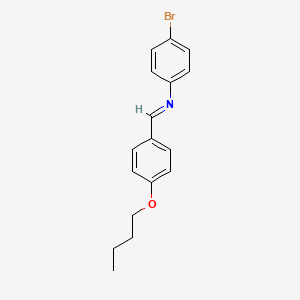
![1-N',3-N'-bis[4-(N'-ethylcarbamimidoyl)phenyl]benzene-1,3-dicarboximidamide;hydrochloride](/img/structure/B14730848.png)
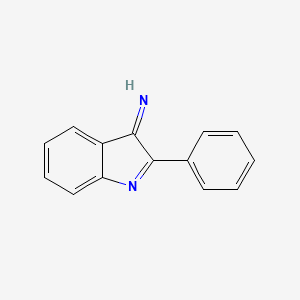
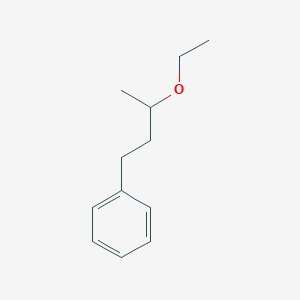
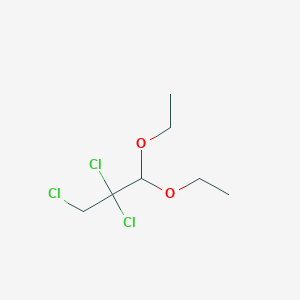
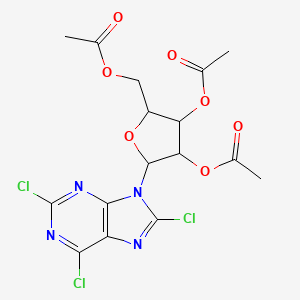
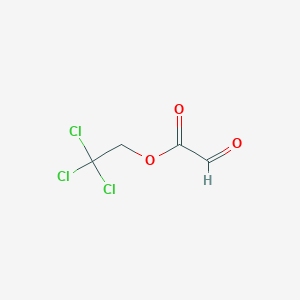

![1-[Bis(2-hydroxyethyl)amino]cyclopentanecarboxylic acid](/img/structure/B14730896.png)
![Bicyclo[3.2.2]non-8-ene-6,6,7,7-tetracarbonitrile](/img/structure/B14730903.png)

